Cajanin
Cajanin
Cajanin, also known as cajinin, belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, cajanin is considered to be a flavonoid lipid molecule. Cajanin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cajanin is primarily located in the membrane (predicted from logP). Outside of the human body, cajanin can be found in coffee and coffee products, pigeon pea, and pulses. This makes cajanin a potential biomarker for the consumption of these food products.
Cajanin is a member of 7-methoxyisoflavones. It has a role as a metabolite.
Cajanin is a member of 7-methoxyisoflavones. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
32884-36-9
VCID:
VC21126021
InChI:
InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3
SMILES:
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O
Molecular Formula:
C16H12O6
Molecular Weight:
300.26 g/mol
Cajanin
CAS No.: 32884-36-9
Cat. No.: VC21126021
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cajanin, also known as cajinin, belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, cajanin is considered to be a flavonoid lipid molecule. Cajanin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cajanin is primarily located in the membrane (predicted from logP). Outside of the human body, cajanin can be found in coffee and coffee products, pigeon pea, and pulses. This makes cajanin a potential biomarker for the consumption of these food products. Cajanin is a member of 7-methoxyisoflavones. It has a role as a metabolite. |
|---|---|
| CAS No. | 32884-36-9 |
| Molecular Formula | C16H12O6 |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
| Standard InChI | InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3 |
| Standard InChI Key | ALFNTRJPGFNJQV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O |
| Appearance | Yellow powder |
| Melting Point | 208-210°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator